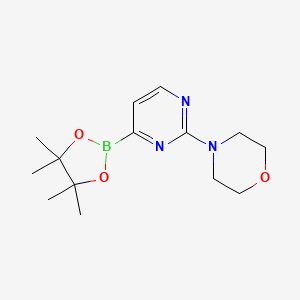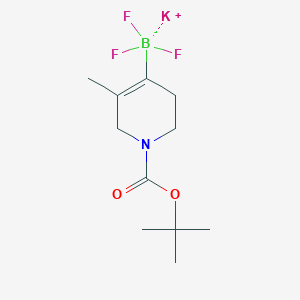
Potassium (1-(tert-butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide is a complex organic compound that features a trifluoroboranuide group, a tert-butoxycarbonyl (Boc) protecting group, and a tetrahydropyridine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide typically involves multiple steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the trifluoroboranuide group: The trifluoroboranuide group is introduced through a reaction with a suitable boron reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to optimize the yield and efficiency of the production process.
化学反应分析
Types of Reactions
Potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroboranuide group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound, where the trifluoroboranuide group is replaced by the incoming nucleophile.
Deprotection Reactions: The major product is the deprotected amine, which can further participate in other chemical transformations.
科学研究应用
Potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activity and as a building block for drug discovery.
Material Science: It is investigated for its potential use in the development of advanced materials with unique properties.
作用机制
The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide involves its reactivity as a nucleophile and its ability to undergo deprotection reactions. The Boc group provides stability to the amine, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with various molecular targets, facilitating further chemical transformations .
相似化合物的比较
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis, similar in reactivity but lacking the Boc and trifluoroboranuide groups.
Boc-protected amines: Compounds with similar protecting groups but different core structures.
Uniqueness
Potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide is unique due to the combination of its Boc protecting group, trifluoroboranuide group, and tetrahydropyridine ring. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications .
属性
分子式 |
C11H18BF3KNO2 |
|---|---|
分子量 |
303.17 g/mol |
IUPAC 名称 |
potassium;trifluoro-[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]boranuide |
InChI |
InChI=1S/C11H18BF3NO2.K/c1-8-7-16(10(17)18-11(2,3)4)6-5-9(8)12(13,14)15;/h5-7H2,1-4H3;/q-1;+1 |
InChI 键 |
XPJONVAAIDJSOO-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=C(CN(CC1)C(=O)OC(C)(C)C)C)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


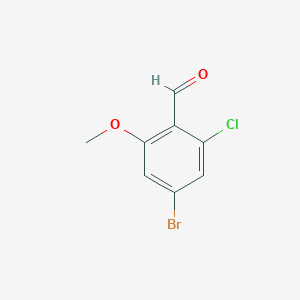
![4-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13465042.png)
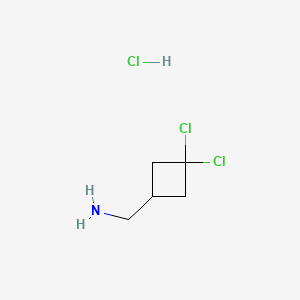
![4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13465053.png)
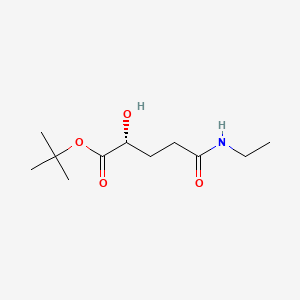
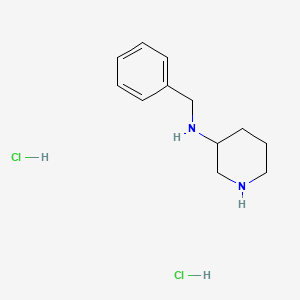
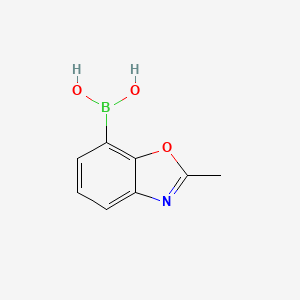

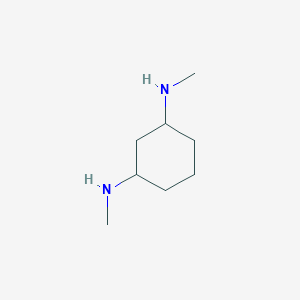
![{8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-yl}methanol](/img/structure/B13465079.png)
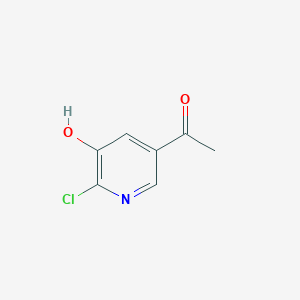
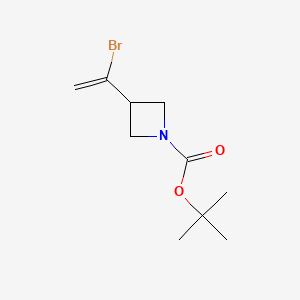
![Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate](/img/structure/B13465095.png)
